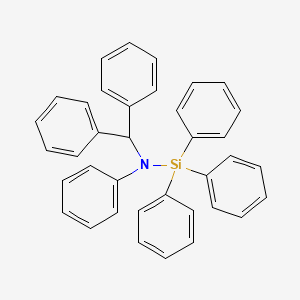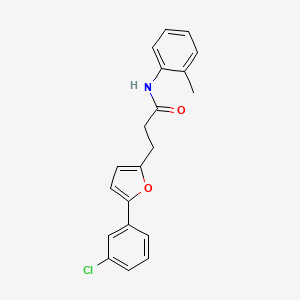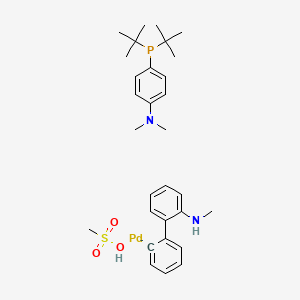![molecular formula C14H12 B11941121 2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene CAS No. 27286-80-2](/img/structure/B11941121.png)
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene is an organic compound with the molecular formula C13H12 It is a derivative of naphthalene, characterized by the presence of a cyclobutane ring fused to the naphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,8,8a-tetrahydro-3,8-ethenocyclobuta[b]naphthalene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Diels-Alder reactions, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or amino groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2a,3,8,8a-tetrahydro-3,8-ethenocyclobuta[b]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Methanocyclobuta[b]naphthalene: Another derivative of naphthalene with a similar cyclobutane ring structure.
2a,3,8,8a-Tetrahydro-4,7-dimethoxy-3,8-ethenocyclobuta[b]naphthalene: A derivative with methoxy groups attached to the naphthalene ring.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
27286-80-2 |
|---|---|
Molekularformel |
C14H12 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
tetracyclo[6.4.2.02,7.09,12]tetradeca-2,4,6,10,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-4-10-9(3-1)11-5-6-12(10)14-8-7-13(11)14/h1-8,11-14H |
InChI-Schlüssel |
XPUFPFFAQIJKNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C=CC(C2=C1)C4C3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino]-](/img/structure/B11941077.png)

![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)







![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
